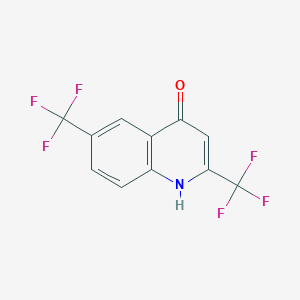

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-bis(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F6NO/c12-10(13,14)5-1-2-7-6(3-5)8(19)4-9(18-7)11(15,16)17/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGNHURBEDTPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F6NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371169 | |

| Record name | 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730989 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35877-04-4 | |

| Record name | 2,6-Bis(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35877-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

CAS Number: 35877-04-4

This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a fluorinated quinoline derivative of significant interest to researchers and professionals in drug development and materials science. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and discusses its potential biological activities.

Compound Properties

This compound is a stable, lipophilic compound, a characteristic enhanced by its trifluoromethyl groups. These substitutions also contribute to its solubility in organic solvents, making it a versatile intermediate in the synthesis of a variety of bioactive molecules and advanced materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35877-04-4 | [1][2][3] |

| Molecular Formula | C₁₁H₅F₆NO | [1][2] |

| Molecular Weight | 281.15 g/mol | [2] |

| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol | [1] |

Table 2: Predicted and Representative Spectral Data for Trifluoromethylated Quinoline Derivatives

| Spectral Data | Predicted/Representative Values | Notes |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Hydroxyl proton (variable, broad) | Chemical shifts are influenced by the positions of the trifluoromethyl groups. |

| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (if in quinolone tautomer, >160 ppm), CF₃ carbons (quartet, ~120-130 ppm) | The carbon attached to the CF₃ group will show coupling with fluorine atoms. |

| ¹⁹F NMR | Singlet for each CF₃ group | The chemical shift will depend on the substitution pattern on the quinoline ring. |

| IR (Infrared) Spectroscopy | O-H stretch (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching (aromatic, ~1500-1650 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹) | The presence of a broad O-H band is indicative of the hydroxyl group and potential hydrogen bonding. |

| Mass Spectrometry (MS) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight | High-resolution mass spectrometry can confirm the elemental composition. |

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not prevalent in publicly accessible literature. However, a general and robust method for synthesizing 4-hydroxyquinoline derivatives is the Conrad-Limpach reaction. This reaction involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization. For the synthesis of the title compound, 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate would be the logical starting materials.

A proposed synthetic workflow for this compound.

General Experimental Protocol for Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This protocol is adapted from established procedures for similar quinoline derivatives and serves as a starting point for optimization.[4]

-

Condensation:

-

Equimolar amounts of the substituted aniline (e.g., 4-(trifluoromethyl)aniline) and the β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) are mixed, often in a solvent such as ethanol or toluene.

-

A catalytic amount of acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid) is added.

-

The mixture is heated to reflux for a period of 2 to 6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

-

-

Cyclization:

-

The crude enamine intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

-

The mixture is heated to a high temperature, typically around 250 °C, for 15 to 30 minutes.

-

The reaction is then allowed to cool to room temperature, during which the 4-hydroxyquinoline product often precipitates.

-

The solid product is collected by filtration, washed with a non-polar solvent like hexane or petroleum ether, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Biological and Chemical Applications

This compound is a versatile compound with potential applications in several fields.

Antimicrobial Activity

Quinoline derivatives are a well-established class of antimicrobial agents.[5][6][7] The title compound is explored for its potential as an antimicrobial agent, providing a basis for new drug formulations that target resistant bacterial strains.[1]

The following is a general protocol for determining the MIC of a compound against bacterial strains using the broth microdilution method.[5][7][8]

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

-

The plate is incubated at 37 °C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Fluorescent Probe Applications

Quinoline-based compounds are known for their fluorescent properties and are used in the development of fluorescent probes for bio-imaging and chemosensing.[9][10][11] this compound serves as a fluorescent probe in biochemical assays, allowing researchers to track cellular processes with high sensitivity and specificity.[1]

This protocol outlines the general steps for characterizing the fluorescence properties of a quinoline derivative.[12]

-

Preparation of Solutions:

-

Prepare a stock solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Prepare a working solution (e.g., 10 µM) by diluting the stock solution in the desired experimental buffer or solvent.

-

-

UV-Vis Absorption Spectroscopy:

-

Record the absorption spectrum of the working solution to determine the wavelength(s) of maximum absorbance (λ_max).

-

-

Fluorescence Spectroscopy:

-

Excite the working solution at its λ_max and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

-

Set the emission wavelength to λ_em and record the excitation spectrum. This should be similar to the absorption spectrum.

-

-

Quantum Yield Determination (Optional):

-

The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate).

-

Workflow for characterizing the fluorescence properties of a compound.

Signaling Pathways

Currently, there is no specific information in the reviewed scientific literature detailing the involvement of this compound in any particular signaling pathways. Research in this area would be a valuable contribution to understanding its mechanism of action in biological systems.

Conclusion

This compound is a chemical compound with considerable potential, primarily as a versatile building block in the development of new pharmaceuticals and functional materials. Its unique electronic and steric properties, conferred by the trifluoromethyl groups, make it an attractive scaffold for further chemical exploration. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and evaluate the properties and applications of this and related quinoline derivatives. Further investigation into its biological mechanisms of action and its performance in various applications is warranted.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 35877-04-4 [chemicalbook.com]

- 3. This compound | 35877-04-4 [amp.chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a highly versatile heterocyclic compound distinguished by the presence of two trifluoromethyl groups. These electron-withdrawing groups significantly influence the molecule's chemical properties, enhancing its stability, lipophilicity, and solubility in organic solvents.[1] As a result, it serves as a crucial intermediate and building block in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries.[1] Its unique electronic and structural characteristics make it a compound of significant interest in medicinal chemistry, materials science, and for the development of novel catalysts and fluorescent probes.[1]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 35877-04-4 | [1][2][3] |

| Molecular Formula | C₁₁H₅F₆NO | [1][2][3] |

| Molecular Weight | 281.16 g/mol | [1][2] |

| Melting Point | 280-290°C | [2] |

| Boiling Point | 305.9 ± 37.0 °C (Predicted) | [2] |

| Density | 1.542 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.84 ± 0.40 (Predicted) | [2] |

| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol, 2,6-bis(trifluoromethyl)-1H-quinolin-4-one | [1][2][3] |

| Storage | Sealed in dry, Room Temperature or 0-8°C | [1][2] |

Experimental Protocols & Synthesis

Representative Synthesis Protocol (Conrad-Limpach Reaction):

This protocol is a generalized procedure based on the synthesis of related 4-hydroxyquinoline compounds.

-

Reaction Setup: A mixture of an appropriately substituted aniline (e.g., 4-aminobenzotrifluoride) and a β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) is prepared in a suitable high-boiling point solvent, such as toluene or Dowtherm A.

-

Condensation: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the mixture. The reaction is heated to reflux (typically 140°C or higher) and equipped with a Dean-Stark apparatus to remove the water formed during the initial condensation reaction.[4]

-

Cyclization: After the initial condensation to form an enamine intermediate, the reaction temperature is typically increased (up to ~250°C) to facilitate the thermal cyclization into the quinoline ring system. This step is often performed in a high-boiling point solvent.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with a suitable solvent (e.g., ethanol, ether) to remove unreacted starting materials and byproducts.[5] Further purification can be achieved by recrystallization from an appropriate solvent system or by silica gel column chromatography to yield the pure this compound.[4]

Spectral Data Analysis (Theoretical)

Experimental spectral data for this compound are not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would show signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline ring. The exact chemical shifts and coupling constants would depend on the electronic environment created by the trifluoromethyl groups. A broad singlet corresponding to the hydroxyl (-OH) proton would also be present, which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum would display distinct signals for each of the 11 carbon atoms. The carbons attached to the fluorine atoms (the CF₃ groups) would appear as quartets due to C-F coupling. The carbon bearing the hydroxyl group (C4) would be observed in the 160-180 ppm range.

-

¹⁹F NMR: This would be the most definitive NMR experiment, showing two distinct singlets (or closely coupled signals if there is through-space interaction), each corresponding to one of the trifluoromethyl groups at the C2 and C6 positions.

-

IR Spectroscopy: The infrared spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration. Strong absorption bands between 1100-1350 cm⁻¹ would be present, corresponding to the C-F stretching vibrations of the trifluoromethyl groups. Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1650 cm⁻¹ region.[6][7]

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 281.16.[1][2] Fragmentation patterns would likely involve the loss of fluorine, CF₃, and other characteristic fragments from the quinoline core.

Biological Activity and Potential Applications

Quinoline derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and potent anticancer properties.[8] The incorporation of trifluoromethyl groups, as in this compound, often enhances efficacy and metabolic stability.

-

Pharmaceutical and Agrochemical Intermediate: It is a key building block for more complex molecules in drug discovery and crop protection.[1] Its structure allows for modifications that can lead to derivatives with enhanced biological activity.[1]

-

Anticancer Research: Many quinoline derivatives are known to exhibit anticancer activity by targeting critical signaling pathways involved in tumor growth and proliferation, such as the EGFR and VEGFR pathways.[9][10] While this specific molecule has not been extensively studied, its structural similarity to known kinase inhibitors makes it a person of interest for oncology research.

-

Antimicrobial Potential: The compound is explored for its potential as an antimicrobial agent, providing a basis for new drug formulations that may target resistant bacterial strains.[1]

-

Fluorescent Probes: Its rigid, aromatic structure provides a scaffold for the design of fluorescent probes used in biochemical assays and biological imaging to track cellular processes.[1]

-

Materials Science: The compound is used in developing advanced materials, including polymers and coatings that require high thermal stability and chemical resistance.[1]

Signaling Pathways Modulated by Quinoline Derivatives

While the specific targets of this compound are not fully elucidated, this class of compounds is known to inhibit key oncogenic signaling pathways. One of the most prominent is the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently deregulated in various cancers. Inhibition of this pathway can block downstream signals that promote cell proliferation and survival.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 35877-04-4 [amp.chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, provides a detailed experimental protocol for its synthesis via the Conrad-Limpach reaction, and explores its potential biological activities. A key focus is placed on its putative mechanisms of action as both an antimicrobial and an anticancer agent, with a representative signaling pathway illustrated. All quantitative data is presented in a clear, tabular format for ease of reference.

Compound Profile

This compound is a synthetic organic compound characterized by a quinoline core substituted with two trifluoromethyl groups and a hydroxyl group. The presence of the trifluoromethyl moieties significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents and functional materials.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 281.16 g/mol | [1] |

| Molecular Formula | C₁₁H₅F₆NO | [1] |

| CAS Number | 35877-04-4 | [1] |

| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol | [1] |

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach synthesis.[2][3] This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol outlines the synthesis of this compound from 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate.

Materials:

-

4-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)

-

Concentrated sulfuric acid (catalyst)

-

Ethanol

-

Round bottom flask

-

Distillation apparatus

-

Heating mantle with stirrer

Procedure:

-

Reaction Setup: In a round bottom flask equipped with a distillation apparatus, combine 4-(trifluoromethyl)aniline (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) in a high-boiling point inert solvent.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Condensation: Heat the reaction mixture to reflux. Ethanol, a byproduct of the condensation reaction, will begin to distill off. Continue heating until the theoretical amount of ethanol has been collected, indicating the formation of the enamine intermediate.

-

Cyclization: Increase the temperature of the reaction mixture to approximately 250 °C to induce thermal cyclization of the enamine intermediate. Maintain this temperature for 1-2 hours.

-

Workup: Allow the reaction mixture to cool to room temperature. The solid product, this compound, may precipitate out of the solvent upon cooling.

-

Purification: Collect the solid product by vacuum filtration and wash with a suitable solvent (e.g., ethanol, hexane) to remove any residual high-boiling solvent and unreacted starting materials. The product can be further purified by recrystallization.

Biological Activities and Mechanisms of Action

Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The incorporation of trifluoromethyl groups can enhance these activities.

Antimicrobial Activity

As a quinolone derivative, this compound is postulated to exert its antimicrobial effects through the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV.[6] These enzymes are critical for bacterial DNA replication, and their inhibition leads to the cessation of cell division and ultimately, bacterial cell death.

Experimental Workflow for Antimicrobial Susceptibility Testing:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Several quinoline-based compounds have demonstrated potent anticancer activity. One of the key signaling pathways often implicated in cancer cell proliferation and survival is the PI3K/AKT/mTOR pathway. While not yet specifically demonstrated for this compound, related quinoline derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[7]

PI3K/AKT/mTOR Signaling Pathway Inhibition:

Caption: Postulated inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

This compound represents a valuable scaffold in the fields of drug discovery and materials science. Its synthesis via the well-established Conrad-Limpach reaction is feasible and provides a platform for further chemical modifications. The anticipated antimicrobial and anticancer activities, potentially mediated through the inhibition of key bacterial enzymes and critical cancer signaling pathways, respectively, warrant further investigation to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in exploring the properties and applications of this promising fluorinated quinoline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. synarchive.com [synarchive.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline. This versatile compound serves as a critical building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Core Chemical Structure and Properties

This compound is a quinoline derivative characterized by the presence of two trifluoromethyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position. The trifluoromethyl groups significantly influence the molecule's properties, enhancing its chemical stability, lipophilicity, and electronic characteristics.[1]

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 35877-04-4 | [1][2] |

| Molecular Formula | C₁₁H₅F₆NO | [1][2][3] |

| Molecular Weight | 281.16 g/mol | [1][3] |

| Melting Point | 280-290°C | [4] |

| Boiling Point (Predicted) | 305.9 ± 37.0 °C | [4] |

| Density (Predicted) | 1.542 ± 0.06 g/cm³ | [4] |

| Synonyms | 2,6-Di(Trifluoromethyl)quinolin-4-ol | [1][2] |

The structure of this compound is presented below:

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a cyclocondensation reaction. A representative experimental protocol is detailed below, based on similar quinoline synthesis methods.[5][6]

Representative Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-(trifluoromethyl)aniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 to 1.2 equivalents) in a suitable solvent such as toluene or under solvent-free conditions with polyphosphoric acid (PPA).

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) if using a solvent, or utilize PPA as both solvent and catalyst.

-

Reaction: Heat the mixture to reflux (typically 120-150°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 8-24 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If PPA was used, carefully pour the mixture onto crushed ice and neutralize with a concentrated aqueous sodium hydroxide solution until the pH is between 7 and 8. If a solvent was used, wash the mixture with a saturated aqueous sodium bicarbonate solution, followed by water and brine.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure this compound.

Biological Activity and Applications

The unique structural features of this compound make it a valuable compound in various scientific and industrial fields.[1]

Pharmaceutical and Agrochemical Intermediate

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its derivatives are explored for various therapeutic and agricultural applications. Quinoline-based compounds are known to possess a broad spectrum of activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5][7][8]

Potential Therapeutic Applications

-

Antimicrobial Agents: The core quinoline structure is present in many antibacterial drugs. Derivatives of this compound are being investigated for their potential to combat resistant bacterial strains.[1]

-

Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[7] The trifluoromethyl groups can enhance cellular uptake and interaction with biological targets.

-

Antifungal Activity: Fluorinated quinoline analogs have shown promising antifungal activity against various phytopathogenic fungi.[5]

Material Science and Research Applications

-

Fluorescent Probes: The quinoline scaffold can exhibit fluorescence, and this compound is utilized in the design of fluorescent probes for biochemical assays and biological imaging.[1]

-

Advanced Materials: It is used in the development of polymers and coatings that require high thermal stability and chemical resistance.[1]

Logical Relationship of Properties and Applications

Caption: Relationship between the chemical properties and applications of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | 35877-04-4 [chemicalbook.com]

- 4. This compound | 35877-04-4 [amp.chemicalbook.com]

- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,6-Di(Trifluoromethyl)quinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2,6-di(trifluoromethyl)quinolin-4-ol, a valuable fluorinated quinoline derivative with potential applications in medicinal chemistry and materials science. The core of this synthesis relies on a well-established cyclocondensation reaction, offering a reliable route to this class of compounds.

Core Synthesis Pathway: Cyclocondensation

The most direct and established method for synthesizing quinolin-4-ol derivatives is the Gould-Jacobs reaction and its variations. This approach involves the condensation of a substituted aniline with a β-ketoester, followed by a thermal or acid-catalyzed cyclization. For the synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol, the logical starting materials are 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

The reaction proceeds via an initial condensation to form an enamine intermediate, which then undergoes an intramolecular cyclization to form the quinoline ring system. A dehydrating agent, such as polyphosphoric acid (PPA), is often employed to facilitate the cyclization and drive the reaction to completion.

Logical Synthesis Workflow

Caption: General workflow for the synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol.

Quantitative Data Summary

The following table summarizes the key reactants and expected product for the synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Starting Material |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | C₆H₇F₃O₃ | 184.11 | Starting Material |

| Polyphosphoric Acid | (HPO₃)n | Variable | Catalyst/Dehydrating Agent |

| 2,6-Di(trifluoromethyl)quinolin-4-ol | C₁₁H₅F₆NO | 281.16 | Final Product |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar compounds, specifically 2,8-bis(trifluoromethyl)-4-quinolinol.[1] Researchers should exercise standard laboratory safety precautions.

Materials:

-

4-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoro-3-oxobutanoate

-

Polyphosphoric acid (PPA)

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ice water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 4-(trifluoromethyl)aniline (1.0 eq) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq).

-

Addition of Catalyst: Carefully add polyphosphoric acid (PPA) to the mixture (a significant excess by weight is typically used, e.g., 10-20 times the weight of the aniline).

-

Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 120°C and 150°C. The optimal temperature may need to be determined empirically. Maintain this temperature for a period of 2 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice water with vigorous stirring. This will quench the reaction and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,6-di(trifluoromethyl)quinolin-4-ol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Signaling Pathway and Mechanism

The underlying mechanism of this synthesis is a variation of the Gould-Jacobs reaction, which proceeds through a series of condensation and cyclization steps.

Caption: Proposed mechanism for the synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol.

This in-depth guide provides a strong foundation for the successful synthesis of 2,6-di(trifluoromethyl)quinolin-4-ol. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and analytical findings. The unique properties imparted by the two trifluoromethyl groups make this a compound of significant interest for further investigation in drug discovery and materials science.

References

physical and chemical properties of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a versatile fluorinated heterocyclic compound. The unique structural features imparted by the trifluoromethyl groups make this molecule a significant building block in medicinal chemistry and materials science. This document summarizes its known properties, outlines a probable synthetic route, and discusses its potential biological significance based on the activities of related quinoline derivatives.

Core Physical and Chemical Properties

This compound is a stable organic compound characterized by the presence of two electron-withdrawing trifluoromethyl groups on the quinoline core. These substitutions significantly influence its chemical reactivity, lipophilicity, and biological activity. While experimentally verified data for some properties are limited, a combination of predicted and known data for similar compounds provides a solid foundation for its characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₅F₆NO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 281.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 35877-04-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 280-290 °C (Predicted) | --INVALID-LINK-- |

| Boiling Point | 305.9 ± 37.0 °C (Predicted) | --INVALID-LINK-- |

| Density | 1.542 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK-- |

| pKa | 5.84 ± 0.40 (Predicted) | --INVALID-LINK-- |

| Appearance | White to yellow to brown or pale grey crystals or powder | --INVALID-LINK-- (for 2,8-isomer) |

| Solubility | Soluble in organic solvents | --INVALID-LINK-- |

The trifluoromethyl groups enhance the compound's stability and its solubility in organic solvents, making it a versatile intermediate for a variety of chemical transformations.[1]

Synthesis and Reactivity

Proposed Experimental Protocol: Conrad-Limpach Synthesis

This method involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by thermal cyclization.

Step 1: Condensation of 4-(Trifluoromethyl)aniline and Ethyl 4,4,4-trifluoroacetoacetate

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.

-

Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

-

Add the crude enamine intermediate to a high-boiling point solvent, such as Dowtherm A or mineral oil, in a flask equipped with a reflux condenser.

-

Heat the mixture to a high temperature (typically around 250 °C) to induce cyclization.[2]

-

Maintain the high temperature for a specified period, monitoring the reaction progress by TLC.

-

After the cyclization is complete, allow the mixture to cool to room temperature, which should result in the precipitation of the product.

-

Collect the solid product by filtration and wash it with a non-polar solvent like hexane to remove the high-boiling point solvent.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the analysis of closely related compounds, such as other substituted quinolines.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the two trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quinoline carbons, with the carbons attached to the trifluoromethyl groups and the fluorine atoms exhibiting characteristic splitting patterns and chemical shifts.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (281.16 g/mol ). Fragmentation patterns would likely involve the loss of trifluoromethyl groups and other characteristic cleavages of the quinoline ring.

Potential Biological Activity and Applications

Specific biological signaling pathways for this compound have not been elucidated in the available literature. However, the broader class of quinoline derivatives is known for a wide range of biological activities, and this compound is explored for its potential as an antimicrobial agent.[1] The trifluoromethyl groups can enhance metabolic stability and cell permeability, making such compounds promising candidates for drug development.

Quinoline-based molecules have been investigated as inhibitors of various protein kinases, including those in the PI3K/Akt/mTOR and SGK1 signaling pathways, which are often dysregulated in cancer. It is plausible that this compound or its derivatives could exhibit activity against such targets.

Beyond its potential in pharmaceuticals, this compound serves as a valuable intermediate in the synthesis of fluorescent probes for biochemical assays and in the development of advanced materials such as coatings and polymers with enhanced thermal and chemical resistance.[1]

Conclusion

This compound is a fluorinated quinoline derivative with significant potential in various scientific and industrial fields. While a complete experimental characterization is not yet publicly available, its known properties and the established chemistry of quinolines provide a strong basis for its synthesis and exploration. Further research into its precise physical properties, reactivity, and biological mechanisms of action is warranted to fully unlock the potential of this versatile compound.

References

In-Depth Technical Guide on the Solubility of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on structurally related compounds, a detailed experimental protocol for determining solubility, and a framework for recording empirical data.

Qualitative Solubility Profile

This compound is a heterocyclic aromatic compound. The quinoline core itself is only slightly soluble in cold water but shows greater solubility in hot water and most organic solvents.[1] The presence of two trifluoromethyl (-CF3) groups and a hydroxyl (-OH) group significantly influences its solubility profile.

-

Impact of Trifluoromethyl Groups: The -CF3 groups are highly lipophilic and increase the molecule's overall hydrophobicity.[2] This characteristic generally leads to enhanced solubility in non-polar organic solvents.[3] For instance, related compounds like 3-(Trifluoromethyl)quinoline exhibit significantly higher solubility in organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), chloroform, and dichloromethane compared to water.[4] The strong electron-withdrawing nature of the -CF3 groups can also influence the crystal lattice energy of the solid compound, which in turn affects solubility.[2]

-

Impact of the Hydroxyl Group: The hydroxyl group at the 4-position can participate in hydrogen bonding, which may slightly increase its solubility in protic solvents like ethanol and methanol. However, the strong hydrophobic contribution of the two trifluoromethyl groups is expected to be the dominant factor in its overall solubility profile.

Based on these structural features, this compound is anticipated to have low aqueous solubility and good solubility in a range of common organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data, allowing for a systematic comparison of solubility across different solvent systems and temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | 25 | Shake-Flask & HPLC | ||

| e.g., Methanol | 25 | Shake-Flask & HPLC | ||

| e.g., Dichloromethane | 25 | Shake-Flask & HPLC | ||

| e.g., Chloroform | 25 | Shake-Flask & HPLC | ||

| e.g., Acetone | 25 | Shake-Flask & HPLC | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask & HPLC | ||

| e.g., Acetonitrile | 25 | Shake-Flask & HPLC | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask & HPLC |

Experimental Protocol: Equilibrium Solubility Determination

The most widely accepted method for determining the thermodynamic equilibrium solubility of a solid compound is the shake-flask method. This protocol outlines the general procedure, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined empirically by sampling at various time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification by HPLC

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.

-

-

HPLC Analysis:

-

Inject the calibration standards into the HPLC system to construct a calibration curve by plotting peak area versus concentration.

-

Inject the diluted sample filtrate into the HPLC system.

-

Determine the concentration of the compound in the diluted sample using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of substituted quinolines.

References

A Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: Predicted Spectral Data and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Bis(trifluoromethyl)-4-hydroxyquinoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural features, characterized by the presence of two trifluoromethyl groups, impart unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides an overview of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its identification and characterization. Furthermore, a general synthesis protocol and methodologies for spectral data acquisition are detailed. The potential applications of this compound in pharmaceutical development, as a fluorescent probe, and in materials science are also discussed.

Predicted Spectral Data

Due to the limited availability of experimental spectral data in the public domain, the following tables present predicted data for this compound. These predictions are based on computational chemistry methods and can serve as a reference for researchers.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.3 - 6.5 | s |

| H-5 | 8.0 - 8.2 | d |

| H-7 | 7.8 - 8.0 | d |

| H-8 | 7.6 - 7.8 | s |

| OH | 11.5 - 12.5 | br s |

Note: Chemical shifts are referenced to TMS (Tetramethylsilane). Predicted values can vary based on the software and method used.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 145 - 150 (q) |

| C-3 | 105 - 110 |

| C-4 | 170 - 175 |

| C-4a | 138 - 142 |

| C-5 | 125 - 130 |

| C-6 | 128 - 133 (q) |

| C-7 | 120 - 125 |

| C-8 | 115 - 120 |

| C-8a | 120 - 125 |

| CF₃ (at C-2) | 120 - 125 (q) |

| CF₃ (at C-6) | 122 - 127 (q) |

Note: (q) denotes a quartet, indicating coupling with fluorine atoms. Predicted values can vary.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (broad) | 3200 - 2800 | Strong |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (quinolone tautomer) | 1650 - 1630 | Strong |

| C=C Stretch (aromatic) | 1620 - 1580 | Medium-Strong |

| C-F Stretch | 1350 - 1100 | Very Strong |

| C-O Stretch | 1250 - 1200 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 282.0348 |

| [M]⁺ | 281.0275 |

| [M-H]⁻ | 280.0202 |

Note: M represents the parent molecule. The values are for the most abundant isotopes.

Experimental Protocols

General Synthesis Protocol: Conrad-Limpach Reaction

A common method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[1][2] A generalized protocol for the synthesis of this compound would involve the following steps:

Caption: General workflow for the synthesis of this compound.

-

Condensation: 4-(Trifluoromethyl)aniline is reacted with ethyl 4,4,4-trifluoroacetoacetate in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., a few drops of sulfuric acid). The mixture is heated to form the intermediate ethyl 3-((4-(trifluoromethyl)phenyl)amino)-4,4,4-trifluorobut-2-enoate.

-

Cyclization: The intermediate is then subjected to high-temperature cyclization. This is typically achieved by adding the intermediate to a high-boiling point solvent (e.g., Dowtherm A) preheated to approximately 250 °C.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a solvent like hexane to precipitate the crude product. The solid is then collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Spectral Data Acquisition Protocols

The following are general protocols for acquiring the spectral data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is recorded and subtracted from the sample spectrum.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. Data can be acquired in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Potential Applications

This compound holds promise in various scientific and industrial fields due to its unique chemical properties.[3]

Caption: Potential applications of this compound.

-

Pharmaceutical Development: The trifluoromethyl groups can enhance the binding affinity and metabolic stability of drug candidates. This scaffold is being explored for the development of new antimicrobial and anticancer agents.[3]

-

Fluorescent Probes: The quinoline core is known for its fluorescent properties. The introduction of trifluoromethyl groups can modulate the photophysical characteristics, making this compound a candidate for developing sensitive fluorescent probes for bio-imaging and chemical sensing.[3]

-

Materials Science: The high thermal and chemical stability conferred by the trifluoromethyl groups makes this molecule a valuable building block for the synthesis of high-performance polymers and protective coatings with enhanced durability.[3]

Conclusion

References

The Trifluoromethylated Quinoline Core: A Privileged Scaffold in Drug Discovery

An In-depth Technical Guide on the Biological Activity of Trifluoromethylated Quinolines for Researchers, Scientists, and Drug Development Professionals.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group into the quinoline ring system has emerged as a powerful strategy to enhance the pharmacological properties of these molecules. The high electronegativity, metabolic stability, and lipophilicity of the CF3 group can significantly influence the binding affinity, cell permeability, and pharmacokinetic profile of the parent compound. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by trifluoromethylated quinolines, with a focus on their anticancer, antimalarial, antimicrobial, and neuroprotective potential.

Anticancer Activity

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various trifluoromethylated quinoline derivatives against different cancer cell lines, with data presented as IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) values.

| Compound/Derivative | Cancer Cell Line(s) | IC50/LC50 (µM) | Reference(s) |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not specified | 14.14 (LC50) | [1][2] |

| Quinoline-chalcone hybrid 9i | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | [3][4] |

| Quinoline-chalcone hybrid 9j | A549 (Lung), K-562 (Leukemia) | 1.91 - 5.29 | [3][4] |

| Ursolic acid-quinoline derivative 3b | MDA-MB-231 (Breast), HeLa (Cervical), SMMC-7721 (Hepatocellular) | 0.61, 0.36, 12.49 | [5] |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | 1.38, 5.34, 5.21 | [6] |

| Fluorinated quinoline 6a | MDA-MB-468 (Breast), MCF7 (Breast) | 4.0, 10.5 | [7][8] |

| Fluorinated quinoline 6b | MDA-MB-468 (Breast), MCF7 (Breast) | 5.0, 11.0 | [7][8] |

| Fluorinated quinoline 6d | MDA-MB-468 (Breast), MCF7 (Breast) | 4.0, 12.0 | [7][8] |

| Fluorinated quinoline 6f | MDA-MB-468 (Breast) | 2.5 - 5.0 | [7][8] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 (24h), 7.5 (48h) | [9] |

Antimalarial Activity

The quinoline core is historically significant in the development of antimalarial drugs, with chloroquine and mefloquine being prominent examples. The introduction of trifluoromethyl groups has been explored as a strategy to overcome drug resistance and enhance efficacy against various strains of Plasmodium falciparum.

Quantitative Antimalarial Activity Data

The table below presents the in vitro antimalarial activity of trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives against chloroquine-sensitive and resistant strains of P. falciparum.

| Compound/Derivative | Plasmodium falciparum Strain(s) | IC50 (µg/mL or nM) | Reference(s) |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketone | D10 (chloroquine-sensitive) | 4.8 µg/mL | [10] |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 µg/mL | [10] |

| 6-Chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-one (P4Q-158) | P. berghei (liver stage) | 3.07 nM | [11] |

| 6-Chloro-7-methoxy-2-methyl-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}quinolin-4(1H)-one (ELQ-300) | W2 and TM90-C2B (multidrug-resistant) | 1.8 nM and 1.7 nM | [11] |

| 2,8-bis-(trifluoromethyl)quinoline derivative 129 | W2 (chloroquine-resistant) | 0.083 µM | [12] |

| Quinoline-sulfonamide hybrid | 3D7 (chloroquine-sensitive), K1 (chloroquine-resistant) | 0.05 µM (3D7), 0.41 µM (K1) | [13] |

Antimicrobial Activity

Trifluoromethylated quinolines have also been investigated for their antibacterial and antifungal properties. The data suggests that these compounds are particularly effective against Gram-positive bacteria, including drug-resistant strains.

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various trifluoromethylated quinoline derivatives against a panel of bacteria and fungi.

| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL or µM) | Reference(s) |

| Trifluoromethyl-substituted alkynyl isoquinolines | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant S. aureus (VRSA), Vancomycin-resistant Enterococcus (VRE) | Not specified, but noted to have activity | [14] |

| 2-sulfoether-4-quinolone 15 | Staphylococcus aureus, Bacillus cereus | 0.8 µM, 1.61 µM | [15] |

| Quinoxaline derivative 2d | Escherichia coli, Bacillus subtilis | 8 µg/mL, 16 µg/mL | [16] |

| Quinoxaline derivative 3c | Escherichia coli, Bacillus subtilis | 8 µg/mL, 16 µg/mL | [16] |

| Pentacyclic quinoxaline 10 | Candida albicans, Aspergillus flavus | 16 µg/mL | [16] |

Neuroprotective and Other Activities

The exploration of trifluoromethylated quinolines extends to the central nervous system, with some derivatives showing potential as neuroprotective agents. Additionally, some have been identified as having antiepileptic and analgesic properties.

Quantitative Neuroprotective and Other Activity Data

The table below includes available data on the neuroprotective and other CNS-related activities of these compounds.

| Compound/Derivative | Biological Activity | Test System/Model | EC50/Activity Metric | Reference(s) |

| Quinoline-derived α-trifluoromethylated alcohols (QTAs) | Antiepileptic, Analgesic | Zebrafish larvae | Compounds C2 and C3 showed activity | [2][17] |

| Quinolyl nitrone QN23 | Neuroprotective | SH-SY5Y cells (in vitro) | EC50 values determined | [18] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated quinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[19]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Antimicrobial Dilutions: Two-fold serial dilutions of the trifluoromethylated quinoline compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[14]

-

Inoculum Preparation: A standardized microbial suspension (adjusted to 0.5 McFarland standard) is prepared.

-

Inoculation: Each well is inoculated with the microbial inoculum.

-

Incubation: The plate is incubated at 35 ± 2 °C for 16-20 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Mechanisms of Action and Signaling Pathways

PI3K/Akt/mTOR Pathway Inhibition

Several trifluoromethylated quinoline derivatives have been shown to exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[3][4] This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by trifluoromethylated quinolines can lead to decreased cell proliferation and induction of apoptosis.[3][4]

Caption: PI3K/Akt signaling pathway and inhibition by trifluoromethylated quinolines.

Induction of Apoptosis

Trifluoromethylated quinolines have been observed to induce programmed cell death, or apoptosis, in cancer cells.[5][9][20] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the modulation of Bcl-2 family proteins, release of cytochrome c from mitochondria, and activation of caspases, the executioners of apoptosis.[9][21]

Caption: Apoptosis pathways modulated by trifluoromethylated quinolines.

Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the in vitro screening of trifluoromethylated quinolines for anticancer activity.

Caption: A typical workflow for in vitro anticancer screening.

References

- 1. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sid.ir [sid.ir]

- 10. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent progress in the development of anti-malarial quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Alpha-trifluoromethylated acyloins induce apoptosis in human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Trifolin induces apoptosis via extrinsic and intrinsic pathways in the NCI-H460 human non-small cell lung-cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Bis(trifluoromethyl)-4-hydroxyquinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and material science. This document details the compound's discovery, synthesis via the Conrad-Limpach reaction, its physicochemical properties, and its potential applications as an antimicrobial agent and fluorescent probe. Detailed experimental protocols, quantitative data, and visualizations of key processes are presented to support researchers in the fields of drug discovery and materials science.

Introduction

This compound is a heterocyclic compound characterized by a quinoline core substituted with two trifluoromethyl groups and a hydroxyl group. The presence of the trifluoromethyl moieties significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. This guide will explore the foundational aspects of this compound, from its chemical synthesis to its biological and photophysical characteristics.

Discovery and Synthesis

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887.[1] This method involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes a thermal cyclization to yield the 4-hydroxyquinoline.[1]

For the synthesis of this compound, the likely precursors are 4-(trifluoromethyl)aniline and ethyl 4,4,4-trifluoroacetoacetate.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₅F₆NO | [2] |

| Molecular Weight | 281.16 g/mol | [2] |

| CAS Number | 35877-04-4 | [2] |

| Appearance | Solid | |

| Melting Point | 280-290 °C | |

| Boiling Point | 305.9 ± 37.0 °C (Predicted) | |

| pKa | 5.84 ± 0.40 (Predicted) | |

| Storage Conditions | 0-8°C | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis Pathway

The synthesis of this compound proceeds via the Conrad-Limpach pathway, as illustrated in the diagram below.

Caption: General reaction scheme for the Conrad-Limpach synthesis.

Experimental Protocol: Conrad-Limpach Synthesis

The following is a generalized protocol for the synthesis of 4-hydroxyquinolines via the Conrad-Limpach reaction. Specific conditions for this compound may require optimization.

Step 1: Condensation to form Schiff Base

-

In a round-bottom flask, dissolve the substituted aniline (e.g., 4-(trifluoromethyl)aniline) in a suitable solvent such as ethanol.

-

Add an equimolar amount of the β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate).

-

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) can be added to facilitate the reaction.[1]

-

Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude Schiff base intermediate.

Step 2: Thermal Cyclization

-

The crude Schiff base is transferred to a high-boiling point, inert solvent such as mineral oil or Dowtherm A.[1][3]

-

The mixture is heated to a high temperature, typically around 250 °C, to induce cyclization.[1]

-

The reaction is maintained at this temperature for a period of time, which may range from 30 minutes to several hours, and can be monitored by TLC.[3]

-

After cooling, the reaction mixture is treated with a suitable solvent (e.g., hexane) to precipitate the product.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.

Caption: Step-by-step workflow for the synthesis of 4-hydroxyquinolines.

Biological Activity

Quinoline derivatives are known to exhibit a wide range of biological activities. The incorporation of trifluoromethyl groups can enhance these properties. This compound has been explored for its potential as an antimicrobial agent.[4]

Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| HSN584 (alkynyl isoquinoline) | Staphylococcus aureus (MRSA, VRSA) | 4 - 8 | [5] |

| HSN584 (alkynyl isoquinoline) | Staphylococcus epidermidis | 4 - 16 | [5] |

| HSN584 (alkynyl isoquinoline) | Enterococcus faecium (VRE) | 4 - 8 | [5] |

| Quinolinequinone QQ2 | Clinically resistant Staphylococcus spp. | 1.22 - 9.76 | [2] |

| Quinolinequinone QQ6 | Clinically resistant Staphylococcus spp. | 2.44 - 9.76 | [2] |

Table 2: Antimicrobial Activity of Related Trifluoromethyl-Substituted Heterocycles

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Fluorescent Properties

4-Hydroxyquinoline derivatives are known to be fluorescent.[7] The photophysical properties of these molecules can be tuned by the introduction of various substituents. The trifluoromethyl groups in this compound are expected to influence its fluorescence characteristics.

Predicted Fluorescent Properties

| Property | Predicted Value/Range |

| Excitation Maximum (λex) | ~320 - 380 nm |

| Emission Maximum (λem) | ~400 - 500 nm |

| Stokes Shift | Moderate to large |

| Quantum Yield (ΦF) | Variable (solvent dependent) |

Table 3: Predicted Fluorescent Properties

Experimental Protocol: Fluorescence Spectroscopy

The following protocol outlines the steps to characterize the fluorescent properties of a compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, DMSO).

-

Excitation Spectrum: Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to find the emission maximum (λem).

-

Quantum Yield Determination: The fluorescence quantum yield can be determined using a relative method with a known standard (e.g., quinine sulfate).

Signaling Pathways